molecular formula C11H16N2O3S B14816514 N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide

N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14816514
M. Wt: 256.32 g/mol
InChI Key: HKSALKSWSFWQBX-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C12H17N2O3S This compound is characterized by the presence of a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-8-5-9(13-17(2,14)15)7-11(6-8)16-10-3-4-10/h5-7,10,12-13H,3-4H2,1-2H3

InChI Key

HKSALKSWSFWQBX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-(methylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyclopropoxy-5-(dimethylamino)phenyl)methanesulfonamide
  • N-(3-Cyclopropoxy-5-(ethylamino)phenyl)methanesulfonamide
  • N-(3-Cyclopropoxy-5-(propylamino)phenyl)methanesulfonamide

Uniqueness

N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity compared to other similar compounds.

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